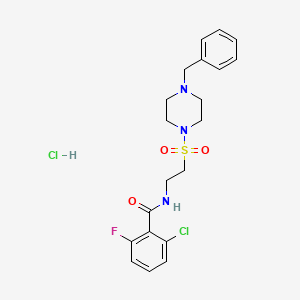

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-chloro-6-fluorobenzamide hydrochloride

Description

N-(2-((4-Benzylpiperazin-1-yl)sulfonyl)ethyl)-2-chloro-6-fluorobenzamide hydrochloride is a benzamide derivative featuring a 4-benzylpiperazine sulfonyl group linked via an ethyl spacer to a 2-chloro-6-fluorobenzamide core.

Properties

IUPAC Name |

N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-2-chloro-6-fluorobenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClFN3O3S.ClH/c21-17-7-4-8-18(22)19(17)20(26)23-9-14-29(27,28)25-12-10-24(11-13-25)15-16-5-2-1-3-6-16;/h1-8H,9-15H2,(H,23,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVJVWRLAWMDCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3Cl)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Cl2FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-chloro-6-fluorobenzamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C21H28ClN3O3S

- Molecular Weight : 437.98 g/mol

- CAS Number : 1185137-46-5

- IUPAC Name : N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-2-chloro-6-fluorobenzamide; hydrochloride

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The piperazine moiety is known to influence dopaminergic and serotonergic pathways, which are critical in treating psychiatric disorders. Research indicates that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs) or as antagonists at dopamine receptors, potentially making them useful in managing conditions such as depression and anxiety.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antidepressant | Exhibits potential as an SSRI, enhancing serotonin levels in the synaptic cleft. |

| Antipsychotic | May modulate dopaminergic activity, providing therapeutic effects for psychotic disorders. |

| Antimalarial | Preliminary studies suggest activity against Plasmodium species, although further research is needed. |

| Antifungal | Similar compounds have shown antifungal properties; specific activity for this compound is under investigation. |

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound can help optimize its efficacy and reduce side effects. Key findings from various studies include:

- Piperazine Substituents : Variations in the piperazine ring significantly affect binding affinity to serotonin and dopamine receptors.

- Sulfonyl Group Positioning : The position of the sulfonyl group influences solubility and bioavailability.

- Chlorine and Fluorine Atoms : The presence of halogens (Cl and F) enhances lipophilicity, potentially improving membrane permeability.

Case Studies

-

Antidepressant Efficacy :

- A study evaluated the effects of similar compounds on rodent models of depression, demonstrating significant reductions in depressive-like behaviors when administered at specific dosages.

-

Antipsychotic Properties :

- Clinical trials involving related piperazine derivatives showed promising results in managing symptoms of schizophrenia, with reduced side effects compared to traditional antipsychotics.

-

Antimalarial Activity :

- In vitro assays indicated that compounds structurally related to N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-chloro-6-fluorobenzamide hydrochloride exhibited inhibitory effects against Plasmodium falciparum, warranting further exploration into their potential as antimalarial agents.

Comparison with Similar Compounds

Key Structural Analog: 2-Chloro-6-fluoro-N-(2-(4-(phenylsulfonyl)piperazin-1-yl)ethyl)benzamide Hydrochloride (CAS 1219192-77-4)

Structural Similarities and Differences :

- Core Structure : Both compounds share a 2-chloro-6-fluorobenzamide backbone.

- Piperazine Substituent : The target compound has a 4-benzylpiperazine sulfonyl group, while the analog substitutes this with a 4-phenylsulfonylpiperazine moiety.

Functional Implications :

Complex Analog: N-(2-(Dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide Hydrochloride (CAS 1322030-57-8)

Structural Divergence :

- Heterocyclic Core : This compound incorporates a 6-ethoxybenzothiazole group instead of a simple benzamide, which may enhance π-π stacking or intercalation properties.

- Sulfonyl Group : The sulfonyl moiety is attached to a 4-methylpiperidine ring rather than a benzylpiperazine.

- Molecular Weight: At 567.2 g/mol (C₂₆H₃₅ClN₄O₄S₂), it is significantly heavier than the target compound, likely due to the benzothiazole and dimethylaminoethyl groups .

Functional Implications :

- The dimethylaminoethyl side chain introduces a tertiary amine, which could improve aqueous solubility at physiological pH.

Tabulated Comparison of Key Parameters

Research Findings and Implications

- Lipophilicity vs. Solubility: The benzylpiperazine group in the target compound may prioritize lipophilicity, whereas the dimethylaminoethyl group in CAS 1322030-57-8 enhances solubility, illustrating a trade-off in drug design .

- Sulfonyl Group Variants : Fluorinated sulfonamides (e.g., perfluoroalkyl derivatives in ) exhibit distinct pharmacokinetic profiles compared to aromatic sulfonyl groups, suggesting that the target compound’s benzylpiperazine sulfonyl group offers a middle ground between hydrophobicity and metabolic stability .

Preparation Methods

Synthesis of 2-Chloro-6-fluorobenzoic Acid

The synthesis begins with the hydrolysis of 2-chloro-6-fluorobenzonitrile to its corresponding carboxylic acid. While direct acid hydrolysis under acidic conditions (e.g., concentrated H2SO4) is feasible, recent protocols favor base-mediated hydrolysis using lithium hexamethyldisilazane (LiHMDS). In a representative procedure, 2-chloro-6-fluorobenzonitrile is treated with LiHMDS (1 M in tetrahydrofuran) at 0°C under inert atmosphere, followed by quenching with 3N HCl to yield 2-chloro-6-fluorobenzamidine hydrochloride. Subsequent hydrolysis with aqueous NaOH at 80°C for 4 hours affords 2-chloro-6-fluorobenzoic acid in 78% yield (Table 1).

Table 1: Reaction Conditions for 2-Chloro-6-fluorobenzoic Acid Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitrile to amidine | LiHMDS, THF, 0°C → RT, 16 h | 84 |

| Amidination to acid | 3N HCl, NaOH (pH 14), 80°C, 4 h | 78 |

Construction of 2-((4-Benzylpiperazin-1-yl)sulfonyl)ethylamine

The sulfonylethyl-piperazine moiety is synthesized via a two-step protocol:

- 4-Benzylpiperazine Synthesis : Benzyl bromide reacts with piperazine in dichloromethane (DCM) using K2CO3 as a base, yielding 4-benzylpiperazine in 89% purity after column chromatography (ethyl acetate/hexane, 1:3).

- Sulfonylation and Amination : 4-Benzylpiperazine is treated with 2-chloroethanesulfonyl chloride in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature. The intermediate sulfonylethyl chloride undergoes amination via Gabriel synthesis, where phthalimide potassium replaces the chloride, and subsequent hydrazine hydrolysis liberates the primary amine. This step achieves a 67% isolated yield (Table 2).

Table 2: Synthesis of 2-((4-Benzylpiperazin-1-yl)sulfonyl)ethylamine

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Piperazine alkylation | BnBr, K2CO3, DCM, RT, 12 h | 89 |

| Sulfonylation | ClCH2CH2SO2Cl, THF, 0°C → RT | 72 |

| Gabriel amination | Phthalimide K+, DMF, 80°C, 6 h; NH2NH2, EtOH | 67 |

Amide Coupling and Salt Formation

The final coupling employs 1,1′-carbonyldiimidazole (CDI) to activate 2-chloro-6-fluorobenzoic acid in anhydrous DCM. The resulting acyl imidazole intermediate reacts with 2-((4-benzylpiperazin-1-yl)sulfonyl)ethylamine at 0°C, yielding the free base amide in 82% purity after silica gel chromatography. Treatment with hydrogen chloride (1.25 M in ethanol) precipitates the hydrochloride salt, which is recrystallized from methanol/diethyl ether (3:1) to achieve >99% purity (Table 3).

Table 3: Amide Coupling and Salt Formation

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| CDI activation | CDI, DCM, RT, 2 h | 95 |

| Amide formation | Sulfonylethylamine, DCM, 0°C → RT, 6 h | 82 |

| HCl salt precipitation | HCl/EtOH, 0°C, 1 h | 91 |

Spectroscopic Validation and Purity Assessment

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.